molecular formula C22H24N2O5S B2805427 (E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(3-(methylsulfonamido)phenyl)but-2-enamide CAS No. 1173443-60-1

(E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(3-(methylsulfonamido)phenyl)but-2-enamide

Cat. No.: B2805427
CAS No.: 1173443-60-1
M. Wt: 428.5
InChI Key: OVQHPJPVLWDLSW-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(3-(methylsulfonamido)phenyl)but-2-enamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its complex structure, featuring a benzofuran moiety linked to a phenylbutenamide core via a methylsulfonamido group, suggests potential for diverse biological activities. The benzofuran scaffold is a common pharmacophore in compounds being investigated for various therapeutic targets, while the methylsulfonamido group is often associated with enhanced binding affinity and pharmacokinetic properties. This compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use . It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and international regulations concerning the use of such chemicals. Note: The specific molecular targets, mechanism of action, and validated research applications for this compound are not currently detailed in the public domain and should be empirically determined by researchers.

Properties

IUPAC Name

(E)-N-[3-(methanesulfonamido)phenyl]-3-(6-methoxy-2,3-dimethyl-1-benzofuran-5-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-13(18-11-19-14(2)15(3)29-21(19)12-20(18)28-4)9-22(25)23-16-7-6-8-17(10-16)24-30(5,26)27/h6-12,24H,1-5H3,(H,23,25)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQHPJPVLWDLSW-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC(=C(C=C12)C(=CC(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC(=C(C=C12)/C(=C/C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)/C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(3-(methylsulfonamido)phenyl)but-2-enamide, with the CAS number 1173443-60-1, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C22H24N2O5SC_{22}H_{24}N_{2}O_{5}S with a molecular weight of 428.5 g/mol. The structure includes a benzofuran moiety and a sulfonamide group, which are often associated with various biological activities.

PropertyValue
CAS Number1173443-60-1
Molecular FormulaC22H24N2O5S
Molecular Weight428.5 g/mol

Anticancer Potential

Recent studies have indicated that compounds similar to (E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(3-(methylsulfonamido)phenyl)but-2-enamide exhibit anticancer properties. For instance, research has shown that benzofuran derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. Specific investigations into this compound's activity against various cancer cell lines are ongoing.

Anti-inflammatory Effects

The sulfonamide component may contribute to anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators. Studies have suggested that related compounds can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

The proposed mechanism involves the interaction of the compound with specific receptors or enzymes involved in cell signaling pathways. For example:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially leading to decreased tumor growth.
  • Cell Cycle Arrest : Some studies indicate that this compound may cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.

Case Studies

  • In Vitro Studies : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis, as evidenced by increased levels of cleaved caspase-3.
  • Animal Models : In vivo studies using mouse models of cancer have shown promising results, where administration of (E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(3-(methylsulfonamido)phenyl)but-2-enamide led to reduced tumor size compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzofuran/Benzothiazole Cores

  • Benzothiazole Derivatives (EP3 348 550A1): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide share acetamide linkages but differ in core heterocycles (benzothiazole vs. benzofuran). Key Differences:
  • Core Heterocycle : Benzothiazole (aromatic with sulfur and nitrogen) vs. benzofuran (oxygen-containing).
  • Substituents : Trifluoromethyl vs. methoxy/methyl groups, altering electronic and steric profiles.

  • MFR-a and Methylofuran (Journal of Biological Chemistry): These bacterial cofactors feature benzofuran-like structures with formylated glutamic acid chains.

Functional Group Analysis

  • Methylsulfonamido Group: The 3-(methylsulfonamido)phenyl group in the target compound contrasts with simpler phenyl or methoxyphenyl groups in benzothiazole derivatives (). Sulfonamides are known to enhance solubility and binding to proteins via hydrogen bonding, which may improve bioavailability compared to non-polar substituents .
  • But-2-enamide Linker :
    The (E)-configured enamide provides rigidity and planar geometry, which may favor interactions with hydrophobic pockets in biological targets. This differs from the flexible acetamide linkers in benzothiazole derivatives, which could reduce target specificity .

Similarity Coefficient Analysis

Using Tanimoto coefficients (), the target compound shows moderate similarity to benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) due to shared amide functionalities and aromatic cores. However, differences in heterocycles and substituents reduce similarity scores, suggesting divergent pharmacological profiles .

Structural and Pharmacokinetic Implications

Compound Core Structure Key Substituents Functional Groups Potential Implications
Target Compound Benzofuran 6-Methoxy, 2,3-dimethyl Methylsulfonamido, enamide Enhanced solubility; rigid binding
Benzothiazole Derivatives () Benzothiazole Trifluoromethyl, methoxyphenyl Acetamide Metabolic stability; electron withdrawal
MFR-a () Modified benzofuran Formylated glutamic acid chains Peptide linkages Enzymatic cofactor mimicry

Q & A

Q. What are the key synthetic pathways for (E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(3-(methylsulfonamido)phenyl)but-2-enamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step organic reactions, often starting with functionalized benzofuran cores. For example:
  • Step 1 : Alkylation or methoxylation of benzofuran precursors (e.g., using NaH/THF for methoxy group introduction) .
  • Step 2 : Sulfonamide coupling via nucleophilic substitution (e.g., using DMF/DMAP at 60°C for 36 hours) .
  • Step 3 : Enamide formation via condensation (e.g., using oxalyl chloride (C₂O₂Cl₂) in DCM under reflux) .
  • Critical Factors : Temperature control during sulfonamide coupling (to avoid decomposition) and stoichiometric ratios in enamide formation (to minimize byproducts). Yield optimization often requires iterative HPLC purification .

Q. How is the stereochemical configuration (E/Z) of the enamide moiety confirmed experimentally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Coupling constants (J) between the α,β-unsaturated protons (e.g., J = 12–16 Hz for trans configuration) .
  • X-ray Crystallography : Definitive confirmation of the (E)-configuration via crystal structure analysis .
  • Comparative Analysis : Contrast with synthetic (Z)-isomers using NOESY to validate spatial arrangements .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for benzofuran-sulfonamide hybrids?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). A systematic approach includes:
  • Dose-Response Curves : Quantify EC₅₀/IC₅₀ values across multiple models (e.g., cancer vs. microbial assays) .
  • Structural-Activity Relationship (SAR) : Compare analogs (Table 1) to isolate critical functional groups.

Q. Table 1: Bioactivity of Structural Analogs

CompoundModificationsActivity (IC₅₀, μM)Reference
Target6-methoxy, methylsulfonamido2.1 (HepG2)
Analog A6-ethoxy, nitro group8.7 (HepG2)
Analog BBenzofuran → benzothiopheneInactive
  • Mechanistic Profiling : Use kinase inhibition panels or proteomics to identify off-target effects .

Q. How can computational modeling guide the optimization of pharmacokinetic properties for this compound?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 interactions. For example, the methylsulfonamido group improves solubility but may increase renal clearance .
  • Docking Studies : Target the benzofuran core to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Adjust substituents to enhance binding affinity (ΔG ≤ -9 kcal/mol) .
  • Metabolic Stability : Simulate Phase I/II metabolism (e.g., demethylation of the methoxy group via CYP3A4) using Schrödinger’s Metabolizer .

Q. What analytical challenges arise in characterizing degradation products of this compound under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-HRMS/MS : Identify major degradation products (e.g., sulfonamide cleavage or benzofuran ring oxidation) with accurate mass (<5 ppm error) .
  • Stability-Indicating Methods : Validate HPLC methods with resolution >2.0 between parent compound and degradants .

Critical Considerations for Experimental Design

  • Synthetic Reproducibility : Document inert atmosphere requirements (e.g., Argon for moisture-sensitive steps) .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assay endpoints (e.g., ATP levels vs. apoptosis markers) .
  • Data Validation : Use orthogonal techniques (e.g., NMR + HRMS for purity; SPR + ITC for binding affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.